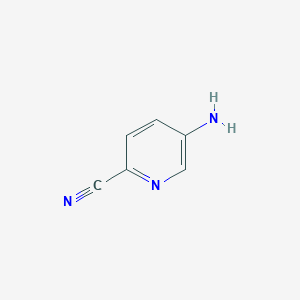

3-Amino-6-cyanopyridine

説明

3-Amino-6-cyanopyridine, also known as 5-aminopicolinonitrile, is a compound with the molecular formula C6H5N3 . It has a molecular weight of 119.12 g/mol . The compound is a white to pale yellow crystalline solid . It is used in the manufacturing of Niacinamide & Niacin (Vitamin B3) and other pharmaceuticals & agrochemicals .

Synthesis Analysis

Cyanopyridines have been investigated for the controlled synthesis of cocrystals by applying the pK a rule . A series of novel 3-cyanopyridine derivatives was synthesized and assessed for their cytotoxic activity against three human cancer cell lines .

Molecular Structure Analysis

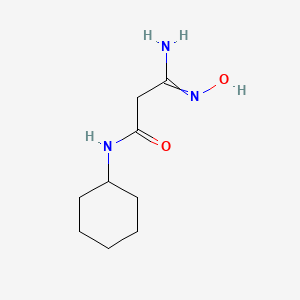

The molecular structure of 3-Amino-6-cyanopyridine includes a cyanopyridine core with an amino group attached. The InChI representation of the molecule is InChI=1S/C6H5N3/c7-3-6-2-1-5 (8)4-9-6/h1-2,4H,8H2 .

Physical And Chemical Properties Analysis

3-Amino-6-cyanopyridine has a density of 1.2±0.1 g/cm³, a boiling point of 368.2±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a topological polar surface area of 62.7 Ų . It is soluble in some organic solvents, such as ethanol, dimethylformamide, and dichloromethane, but almost insoluble in water .

科学的研究の応用

Antiproliferative Activity in Cancer Research

3-Amino-6-cyanopyridine derivatives have been synthesized and evaluated for their antitumor activity, particularly against liver carcinoma cell lines such as HEPG2 . These compounds have shown promising results, with certain derivatives exhibiting significant cytotoxic effects, suggesting their potential as novel anticancer agents. The structure-activity relationship (SAR) of these derivatives is also a key area of study, providing insights into the design of more effective antitumor drugs.

Survivin Modulation and Apoptosis Induction

Novel 3-cyanopyridine derivatives have been discovered as modulators of survivin, a protein that contributes to cancer cell resistance to chemotherapeutic agents . These compounds have demonstrated the ability to induce apoptosis in various cancer cell lines, including prostate carcinoma, breast cancer, and hepatocellular carcinoma. The reduction in survivin expression and the induction of cell cycle arrest highlight the potential of 3-Amino-6-cyanopyridine derivatives in cancer therapy.

Pharmacological Applications

Substituted cyanopyridines, including 3-Amino-6-cyanopyridine, have been found to possess a wide range of pharmacological activities . These include antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, and antimicrobial properties. The versatility of these compounds makes them valuable for the development of new pharmaceuticals targeting various diseases.

Chemical Synthesis Intermediates

3-Amino-6-cyanopyridine serves as an intermediate in organic synthesis, with applications in the fields of medicine, dyes, and pesticides . Its ability to form complexes with transition metals also makes it useful for catalytic reactions and the preparation of hybrid materials.

Industrial Applications

Derivatives of 3-Amino-6-cyanopyridine are used in the manufacturing of fine chemicals, including ingredients for pharmaceuticals, nutrition, personal care, and other industrial applications . The compound’s role in the synthesis of various pyridine-based derivatives underlines its importance in the chemical industry.

Environmental Impact and Green Chemistry

The synthesis of 3-cyanopyridine derivatives has been explored using eco-friendly methods to address environmental pollution concerns . Green chemistry approaches aim to reduce the environmental footprint of chemical production, making the use of 3-Amino-6-cyanopyridine derivatives more sustainable.

作用機序

Mode of Action

It’s known that pyridine derivatives can interact with their targets, such as topoisomerases, leading to inhibition of these enzymes . This inhibition disrupts the normal functioning of the DNA replication process, which can lead to cell death, particularly in rapidly dividing cells like cancer cells .

Safety and Hazards

3-Amino-6-cyanopyridine may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if inhaled, swallowed, or in contact with skin . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

5-aminopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOXWHQFTSCNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397657 | |

| Record name | 3-Amino-6-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-cyanopyridine | |

CAS RN |

55338-73-3 | |

| Record name | 3-Amino-6-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)